molecular formula C11H13N3O4 B2549917 Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate CAS No. 1820639-75-5

Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate

Cat. No.: B2549917
CAS No.: 1820639-75-5
M. Wt: 251.242
InChI Key: INFVPPLMJDRDRY-UHFFFAOYSA-N
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Description

Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information for “Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate” can be found in its Material Safety Data Sheet (MSDS) . The MSDS contains information about the potential hazards of the compound and how to handle it safely.

Future Directions

The pyrrolidine ring, a key feature of “Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for this compound could involve exploring its potential applications in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and the introduction of the pyrrolidine group. The reaction conditions often include the use of concentrated nitric acid for nitration and methanol for esterification. The pyrrolidine group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The pyrrolidine ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 5-amino-6-(pyrrolidin-1-yl)pyridine-3-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitro-6-(morpholin-1-yl)pyridine-3-carboxylate: Similar structure but with a morpholine ring instead of pyrrolidine.

    Methyl 5-nitro-6-(piperidin-1-yl)pyridine-3-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets compared to its analogs .

Properties

IUPAC Name

methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFVPPLMJDRDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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